PTP1B Inhibition: Isosinensetin Exhibits Sub-Micromolar Ki with Non-Competitive Allosteric Mechanism, a Profile Absent in Nobiletin and Tangeretin
Isosinensetin inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 2.61 ± 0.14 µM, acting through a non-competitive allosteric mechanism with a Ki of 0.92 ± 0.06 µM, and demonstrates a binding affinity of ‑7.1 kcal/mol at the allosteric site [1]. In contrast, nobiletin, tangeretin, and sinensetin have not been reported to exhibit PTP1B inhibitory activity in comparable enzyme assays, indicating that the C-6 demethoxylated structure of Isosinensetin is a critical determinant for PTP1B target engagement [2].
| Evidence Dimension | PTP1B enzyme inhibition (IC₅₀ and Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 2.61 ± 0.14 µM; Ki = 0.92 ± 0.06 µM; Binding affinity = ‑7.1 kcal/mol (allosteric site) |
| Comparator Or Baseline | Nobiletin, tangeretin, sinensetin: No PTP1B inhibitory activity reported in peer-reviewed enzyme assays |
| Quantified Difference | Isosinensetin demonstrates measurable PTP1B inhibition; comparator PMFs show no reported PTP1B activity in comparable systems |
| Conditions | Recombinant human PTP1B enzyme assay; kinetic analysis with p-nitrophenyl phosphate substrate; molecular docking and MD simulation |
Why This Matters
Isosinensetin provides a unique chemical tool for PTP1B-targeted metabolic disease research, a pharmacological dimension entirely absent in nobiletin and tangeretin, thereby preventing wasted procurement on analogs incapable of engaging this therapeutically validated diabetes target.
- [1] Trang, N. M., Vinh, L. B., Thanh, N. V., & Phong, N. V. (2023). Inhibition of PTP1B by isosinensetin, a polymethoxylated flavone isolated from trifoliate orange peel: kinetic studies, molecular docking, and molecular dynamics simulation. Chemical Papers, 77, 1751–1757. View Source
- [2] Adooq Bioscience. Isosinensetin | HIV-1 protease/PTP1B inhibitor Datasheet. Accessed 2026. View Source
